Home > Products > Screening Compounds P43115 > N-(pyridin-4-yl)-2-(pyrimidin-2-yloxy)acetamide
N-(pyridin-4-yl)-2-(pyrimidin-2-yloxy)acetamide - 1251561-86-0

N-(pyridin-4-yl)-2-(pyrimidin-2-yloxy)acetamide

Catalog Number: EVT-2971810
CAS Number: 1251561-86-0
Molecular Formula: C11H10N4O2
Molecular Weight: 230.227
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: This compound is a hybrid structure incorporating elements from both the indibulin and combretastatin scaffolds, known for their anti-mitotic properties. Studies revealed promising cytotoxic activity against breast cancer cell lines (MCF-7, T47-D, and MDA-MB 231) with minimal toxicity towards normal cells (NIH-3T3). []
  • Compound Description: This compound, D-24851, acts as a potent tubulin inhibitor and is currently undergoing preclinical development. []
  • Compound Description: This molecule served as a lead compound for fungicide development. While demonstrating strong fungicidal activity, it also exhibited high toxicity in rats. []
  • Compound Description: Derived from the optimization of 3-ethyl-1-methyl-N-((2-phenylthiazol-4-yl)methyl)-1H-pyrazole-5-carboxamide, this compound exhibits superior fungicidal activity compared to existing commercial fungicides like diflumetorim. Notably, it belongs to the pyrimidin-4-amine class, implying a distinct mode of action and no cross-resistance with other pesticide groups. []
  • Compound Description: This compound, HNPC-A9229, represents a successful outcome of optimizing for both fungicidal potency and reduced toxicity. It demonstrates excellent activity against Puccinia sorghi and Erysiphe graminis and is notably less toxic to rats compared to earlier analogues. []
  • Compound Description: This class of compounds was designed by incorporating the isonicotinohydrazide motif, a frontline tuberculosis treatment, into a pyrimidine framework. These compounds demonstrated promising antitubercular, antimalarial, and antiprotozoal activities. []
  • Compound Description: AMG 900 is a highly selective and orally bioavailable inhibitor of Aurora kinases. It exhibits promising activity against multidrug-resistant cancer cell lines. []
  • Compound Description: Epirimil is a promising anticonvulsant compound with low toxicity. It shows significant anticonvulsant activity in PTZ- and MES-induced seizure models and minimal impact on the psycho-emotional state of laboratory animals. []
  • Compound Description: This compound, SUVN-G3031, is a potent and selective histamine H3 receptor inverse agonist. It demonstrates robust wake-promoting effects in preclinical models and has a favorable safety profile. []
  • Compound Description: This series of compounds demonstrated promising cytotoxic activity against the MCF7 breast cancer cell line. Notably, compounds with a methyl or dimethyl substitution on the phenyl ring displayed significant activity and induced apoptotic cell death. []
  • Compound Description: This coumarin derivative demonstrated significant inhibitory activity against various bacterial strains (Staphylococcus aureus, Escherichia coli, Proteus vulgaris, Pseudomonas, and Klebsiella pneumoniae). Additionally, it exhibited substantial antioxidant activity comparable to vitamin C. []
  • Compound Description: AMG 487 is a potent and selective, orally bioavailable chemokine receptor 3 (CXCR3) antagonist. Interestingly, it exhibits dose- and time-dependent pharmacokinetics in humans, attributed to the inhibitory effect of one of its metabolites on CYP3A. []
  • Compound Description: This compound is the freebase form of Imatinib, a widely used tyrosine kinase inhibitor for leukemia treatment. This freebase form is structurally characterized by its extended conformation and the formation of infinite hydrogen-bonded chains. []
  • Compound Description: This compound exhibits potent antiallergic activity, demonstrating significant inhibition of ovalbumin-induced histamine release and late phase eosinophilia in guinea pigs. It also shows inhibitory effects on microvascular permeability in rhinitis models. []
  • Compound Description: This molecule is recognized as a potential template for drug development against chronic myeloid leukemia (CML). It exhibits promising interactions with the active site of kinase enzymes crucial for CML treatment. [, ]
  • Compound Description: This compound represents a pharmaceutical intermediate used in preparing pyrimidine-sulfonamides. It exhibits chemokine receptor modulating activity and potential therapeutic applications for diseases benefiting from such modulation. []
  • Compound Description: AN-024 is a synthetic intermediate used in the preparation of various pharmaceutical compounds. []
  • Compound Description: This compound exhibited promising antimicrobial activity against various bacterial and fungal strains, showing comparable or even better efficacy than standard antibiotics like Chloramphenicol and Amphotericin B. []
  • Compound Description: This series of compounds was synthesized and screened for antimicrobial activity against various bacterial, fungal, and mycobacterial strains. The research highlights the potential of these compounds as broad-spectrum antimicrobial agents. []
  • Compound Description: This compound exhibits potent inhibitory activity against the Kv1.5 potassium channel while demonstrating selectivity over hERG. It shows promising efficacy in preclinical models for cardiac arrhythmias. []
  • Compound Description: This series of compounds shows high potency as CDK4/6 inhibitors, demonstrating significant antiproliferative activity against various cancer cell lines, including leukemia, breast, colon, ovary, pancreas, and prostate cancers. []
  • Compound Description: This class of compounds acts as precursors in the synthesis of substituted pyrrolo[3,4-b]pyridin-5-ones, a class of heterocyclic compounds with diverse biological activities. []
  • Compound Description: This iridium(III) complex is characterized by its distorted octahedral geometry and intermolecular interactions. []
  • Compound Description: This compound forms a complex with sodium ions where the sodium ion adopts an octahedral geometry. []
  • Compound Description: This series of heterocyclic compounds showed moderate antibacterial and antifungal activities against various strains. []
  • Compound Description: This compound acts as a potent inhibitor of TGFβRI kinase, displaying durable antitumor activity when administered alongside checkpoint blockade therapy. []
  • Compound Description: This compound was synthesized and evaluated for its antibacterial and antifungal activities. []
  • Compound Description: This compound's crystal structure reveals key intermolecular interactions, including hydrogen bonding and π-π stacking. []
  • Compound Description: This class of compounds shows potent and selective antagonism towards the adenosine A2A receptor. They exhibit good aqueous solubility, bioavailability, and in vivo efficacy in a rodent model of Parkinson's disease. []
  • Compound Description: This compound shows potential for treating undifferentiated thyroid carcinoma. []
  • Compound Description: This biologically relevant compound's crystal structure reveals key conformational features, including an intramolecular hydrogen bond influencing its stability. []
  • Compound Description: This series of compounds, characterized by the presence of both azetidine and oxadiazole rings, was synthesized and screened for their antibacterial and antifungal properties. [, ]
  • Compound Description: This series of acrylamide derivatives exhibits significant anti-cancer activity. []
  • Compound Description: K-604 is a potent and water-soluble acyl-CoA:cholesterol O-acyltransferase-1 (ACAT-1) inhibitor with good oral absorption. Its development highlights the importance of balancing potency with favorable physicochemical properties for drug candidates. []
  • Compound Description: This series of compounds represents a novel group of pyrimidine derivatives synthesized using a cost-effective approach involving sequential substitution and Suzuki coupling reactions. []
  • Compound Description: This class of compounds demonstrates moderate antibacterial activity against Bacillus subtilis and Escherichia coli. []
  • Compound Description: This compound belongs to a series of 4-azaindole TGFβ receptor kinase inhibitors with excellent selectivity for TGFβ receptor 1 kinase. This series, including this specific compound, showed significant antitumor efficacy when combined with an anti-PD-1 antibody in a murine tumor model. []
  • Compound Description: This compound exists in a crystalline form characterized as a dihydrate hydrochloride salt. []
  • Compound Description: This compound represents a key intermediate in the synthesis of Imatinib, a tyrosine kinase inhibitor used for treating leukemia. []
  • Compound Description: 18F-DPA-714 is a high-affinity pyrazolopyrimidinyl-based imaging agent used for the quantification of translocator protein (TSPO) levels in glioma using PET. []
  • Compound Description: This broad class encompasses diverse structures with a pyrazine ring substituted with pyridin-4-yl or pyrimidin-4-yl groups. These compounds are mentioned in the context of pharmaceutical development. []

Properties

CAS Number

1251561-86-0

Product Name

N-(pyridin-4-yl)-2-(pyrimidin-2-yloxy)acetamide

IUPAC Name

N-pyridin-4-yl-2-pyrimidin-2-yloxyacetamide

Molecular Formula

C11H10N4O2

Molecular Weight

230.227

InChI

InChI=1S/C11H10N4O2/c16-10(15-9-2-6-12-7-3-9)8-17-11-13-4-1-5-14-11/h1-7H,8H2,(H,12,15,16)

InChI Key

LLXVXYFRCWYJST-UHFFFAOYSA-N

SMILES

C1=CN=C(N=C1)OCC(=O)NC2=CC=NC=C2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.